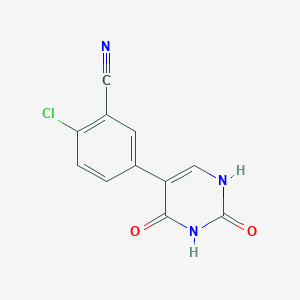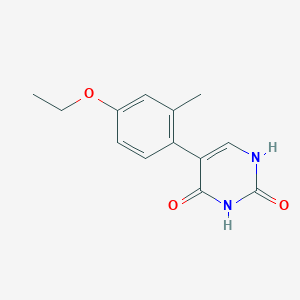
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% (DNP) is an organic compound that belongs to the class of pyrimidine derivatives. It is a heterocyclic aromatic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. DNP is used in a variety of scientific research applications and has a wide range of biochemical and physiological effects.
Mecanismo De Acción
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% acts as a reversible inhibitor of various enzymes and proteins. It binds to the active site of an enzyme or protein and blocks the binding of substrate molecules. It also binds to the active site of DNA and RNA and prevents the replication of nucleic acids.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and lipids. It has also been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, fats, and proteins. In addition, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has been shown to inhibit the activity of enzymes involved in the detoxification of xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize. In addition, it is a reversible inhibitor, which allows for the study of enzyme kinetics and other biochemical processes. However, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% is not suitable for long-term experiments, as it can be toxic at high concentrations.
Direcciones Futuras
The future directions for (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% are numerous. (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be used to study the structure and function of proteins and nucleic acids. In addition, it can be used to investigate the mechanism of action of drugs and other compounds. Furthermore, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be used to study the regulation of gene expression and the role of enzymes in metabolic pathways. Finally, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be used to study the biochemical and physiological effects of xenobiotics.
Métodos De Síntesis
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,4-dihydroxy-5-naphthoic acid with an amine base in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting amide with an aldehyde in the presence of a catalyst such as piperidine. The reaction yields a product with a purity of 95%.
Aplicaciones Científicas De Investigación
(2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% is widely used in scientific research applications. It has been used in studies of enzyme kinetics, protein folding, and DNA replication. It has also been used as a probe to investigate the structure and function of proteins and nucleic acids. In addition, (2,4)-Dihydroxy-5-(naphthalen-1-yl)pyrimidine, 95% has been used to study the mechanism of action of drugs and other compounds.
Propiedades
IUPAC Name |
5-naphthalen-1-yl-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-12(8-15-14(18)16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDDFJCQFWJHFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














